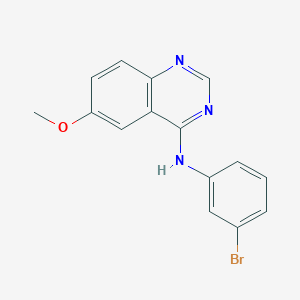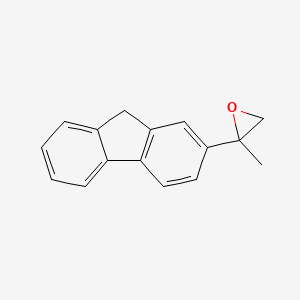
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential use in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 3-bromoaniline, which is then reacted with 6-methoxyquinazolin-4-amine under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium fluoride, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as Sep-Pak purification, can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazoline derivatives with different functional groups .
Applications De Recherche Scientifique
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine has several scientific research applications, including:
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-bromophenyl)-6-methoxyquinazolin-4-amine include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as a cancer treatment.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A quinazoline derivative used to treat certain types of breast cancer.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-bromophenyl group. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C15H12BrN3O |
|---|---|
Poids moléculaire |
330.18 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-5-6-14-13(8-12)15(18-9-17-14)19-11-4-2-3-10(16)7-11/h2-9H,1H3,(H,17,18,19) |
Clé InChI |
LDTMDWOXHYGMAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)

![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)



![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)




![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
